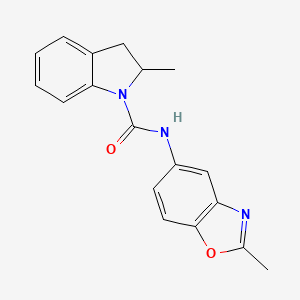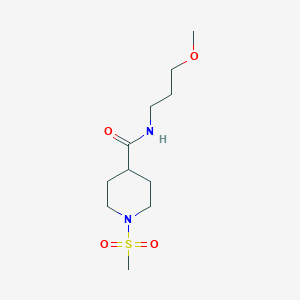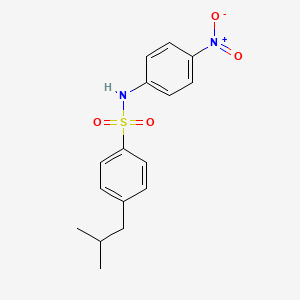![molecular formula C20H20N2OS B4067898 N-(2,5-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B4067898.png)
N-(2,5-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide, also known as DMQX, is a chemical compound that belongs to the class of quinoxaline derivatives. DMQX is a potent and selective antagonist of the ionotropic glutamate receptors, particularly the AMPA receptor subtype.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research on compounds structurally related to N-(2,5-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has revealed interesting structural aspects and properties. For instance, studies have investigated the structural aspects of amide-containing isoquinoline derivatives, demonstrating how these compounds form gels or crystalline solids upon treatment with various acids. The formation of host-guest complexes with enhanced fluorescence emission suggests potential applications in materials science, particularly in the development of fluorescent materials (Karmakar, Sarma, & Baruah, 2007).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative exhibited significant antiviral and antiapoptotic effects in vitro, particularly against Japanese encephalitis virus. This suggests the potential of similar compounds in the development of antiviral drugs (Ghosh et al., 2008).
Antitumor Activity
Compounds with the quinoxaline moiety have been synthesized and evaluated for their efficacy against cancer cell viability and proliferation. Some of these compounds showed significant inhibitory action on various cancer cell lines, suggesting potential applications in cancer research (El Rayes et al., 2022).
Antimicrobial and Anti-inflammatory Activities
Isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones demonstrated significant antimicrobial, anti-inflammatory, and analgesic activities. These findings indicate the potential of similar compounds in the development of new therapeutic agents (Rajanarendar et al., 2012).
Antitubercular Evaluation
Research on 2-(quinolin-4-yloxy)acetamides showed potent in vitro inhibitory effects against Mycobacterium tuberculosis, including drug-resistant strains. This suggests that compounds with similar structural features could be explored for the development of new antitubercular agents (Pissinate et al., 2016).
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-13-8-9-14(2)18(10-13)21-19(23)12-24-20-11-15(3)16-6-4-5-7-17(16)22-20/h4-11H,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJHOWVFIMYJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-fluorophenyl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4067816.png)
![1-methyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4067822.png)
![(1S*,6R*)-9-(1-benzylpiperidin-4-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4067832.png)
![N-(2-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4067838.png)
![methyl 2-amino-4-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4067847.png)
![6-amino-8-(3-bromo-4-ethoxy-5-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4067853.png)

![tert-butyl 4-[5-bromo-2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4067883.png)

![N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4067902.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4067903.png)
![N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B4067911.png)
![2-amino-4-[3-bromo-4-(2-naphthylmethoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067919.png)
